molecular formula C10H19NO B2392161 Cyclohexanol, 2-(1-pyrrolidinyl)- CAS No. 14909-81-0; 93080-29-6

Cyclohexanol, 2-(1-pyrrolidinyl)-

Cat. No.: B2392161
CAS No.: 14909-81-0; 93080-29-6
M. Wt: 169.268
InChI Key: QPIDLIAAUJBCSD-UHFFFAOYSA-N
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Description

Cyclohexanol, 2-(1-pyrrolidinyl)- (CAS 93080-29-6) is a substituted cyclohexanol derivative with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.267 g/mol . Synonyms include 2-Pyrrolidinocyclohexanol and 2-Pyrrolidino-1-cyclohexanol.

Synthetic routes for this compound have been optimized, with reported yields of 93.0% and 100.0% in published protocols . Its high purity (99%) and efficient synthesis make it a candidate for pharmaceutical and chemical research, though specific applications remain underexplored in the provided evidence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIDLIAAUJBCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

Cyclohexanol, 2-(1-pyrrolidinyl)- serves as a building block in organic synthesis. It is utilized as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its ability to participate in various chemical reactions, such as oxidation and reduction, makes it valuable for synthesizing complex organic molecules.

Biology

The compound exhibits notable biological activities , which have been the subject of extensive research:

  • Neuroactive Properties : Preliminary studies suggest that cyclohexanol, 2-(1-pyrrolidinyl)- may interact with serotonin receptors (specifically the 5-HT1A receptor), indicating potential applications in neuropharmacology.
  • Antimicrobial and Antifungal Activity : In vitro assays have demonstrated that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against specific strains. The effective concentrations for inhibition were established through dose-response studies .

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate . The compound's unique structure allows it to be investigated for various therapeutic applications, including its role in drug development aimed at treating neurological disorders and infections due to its biological activity .

Neurotransmitter Modulation

Studies have indicated that cyclohexanol, 2-(1-pyrrolidinyl)- may modulate neurotransmitter systems, which could lead to new treatments for mood disorders or anxiety-related conditions.

Antimicrobial Efficacy

Research has shown that cyclohexanol, 2-(1-pyrrolidinyl)- is effective against multiple bacterial strains. For instance:

  • A study reported its efficacy against Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting its potential use in developing new antimicrobial agents .

Synthetic Applications

The compound has been utilized in the synthesis of other biologically active molecules, demonstrating its versatility in medicinal chemistry. For example:

  • It has been used in the enantioselective addition of diethylzinc to benzaldehyde, showcasing its utility in producing chiral intermediates for pharmaceuticals .

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidinyl group increases molecular weight compared to non-nitrogenous analogs like 4-(tert-Butyl)cyclohexanol.
  • The analog in has a higher predicted boiling point (309.2°C) due to increased molecular complexity and van der Waals interactions .
  • The pKa of 14.91 for the analog in suggests weak basicity, likely influenced by the pyrrolidinyl group’s electron-donating effects .

Functional Analogs and Pharmacological Relevance

Functional analogs retain the pyrrolidinyl moiety but differ in core structures. Notable examples include:

Table 2: Functional Analogs Comparison

Compound Name Core Structure Molecular Formula Molecular Weight Key Features Potential Application
BD 1008 Dichlorophenyl-ethylamine C₁₅H₂₂Br₂Cl₂N₂ 471.07 Dihydrobromide salt, pyrrolidinyl Sigma receptor ligand
1-Phényl-2-(1-pyrrolidinyl)-1-propanone Propanone C₁₃H₁₇NO 203.28 Ketone backbone, pyrrolidinyl Psychostimulant analog
Carbamic acid ester of 2-(1-pyrrolidinyl)cyclohexanol Cyclohexanol ester C₂₀H₃₀N₂O₂ 330.47 Esterified carbamate group Prodrug potential

Key Observations :

  • BD 1008 and BD 1047 () are dihydrobromide salts with enhanced solubility, contrasting with the free alcohol form of the target compound .
  • Ketone-based analogs () exhibit altered pharmacokinetics due to increased lipophilicity .
  • Ester derivatives () may improve bioavailability through controlled hydrolysis .

Physicochemical Properties:

  • Cyclohexanol, 2-(1-pyrrolidinyl)-: Limited experimental data, but computational models predict moderate polarity due to the hydroxyl and pyrrolidinyl groups.
  • Cyclohexanol, 1-methyl-4-(1-methylethenyl)-2-(1-pyrrolidinyl)-: Higher density (1.011 g/cm³) and boiling point (309.2°C) compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-pyrrolidinyl)cyclohexanol, and what experimental conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrrolidine can react with a cyclohexanol derivative (e.g., 2-chlorocyclohexanol) under reflux in a polar aprotic solvent like DMF, with potassium carbonate as a base . Oxidation reactions using pyridinium chlorochromate (PCC) may also be employed to modify hydroxyl groups into carbonyl intermediates . Optimizing molar ratios (e.g., 1:1.2 cyclohexanol derivative to pyrrolidine) and reaction times (8–12 hours at 80–100°C) improves yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. Which spectroscopic techniques are most effective for characterizing 2-(1-pyrrolidinyl)cyclohexanol, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Look for signals at δ 1.2–2.0 ppm (cyclohexyl CH₂ groups), δ 2.5–3.0 ppm (pyrrolidinyl N–CH₂), and δ 3.5–4.0 ppm (cyclohexanol OH, broad singlet) .
  • ¹³C NMR : Peaks near 70 ppm (C-OH) and 45–55 ppm (pyrrolidinyl carbons) confirm structure .
    Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 183 (C₁₀H₁₉NO⁺) . IR spectroscopy verifies the hydroxyl group (broad ~3200–3600 cm⁻¹) and amine (C-N stretch ~1100 cm⁻¹) .

Q. What are the thermal stability and solubility profiles of 2-(1-pyrrolidinyl)cyclohexanol, and how do these properties influence storage and experimental handling?

  • Methodological Answer : The compound has a boiling point ~200°C, indicating moderate thermal stability . It is soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water. Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Pre-dry glassware to avoid hydrolysis of the pyrrolidinyl group .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexanol ring affect the biological activity of 2-(1-pyrrolidinyl)cyclohexanol, and what chiral resolution methods are recommended?

  • Methodological Answer : Enantiomers may exhibit distinct interactions with biological targets (e.g., enzymes, GPCRs). For resolution:

  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (95:5) mobile phase .
  • Crystallize with a chiral resolving agent (e.g., L-tartaric acid) to isolate (1R,2S) or (1S,2R) isomers .
  • Compare circular dichroism (CD) spectra to reference standards for configuration assignment .

Q. What mechanistic pathways explain the compound’s interaction with neurotransmitter receptors, and how can researchers validate these hypotheses?

  • Methodological Answer : The pyrrolidinyl group mimics endogenous amines, enabling binding to dopamine or serotonin receptors. To validate:

  • Perform radioligand displacement assays (e.g., [³H]spiperone for dopamine D₂ receptors) .
  • Use molecular docking simulations (AutoDock Vina) with receptor crystal structures (PDB: 6CM4) to identify binding poses .
  • Conduct in vivo behavioral assays (e.g., locomotor activity in rodents) to correlate receptor modulation with functional effects .

Q. How can researchers resolve contradictions in reported reaction kinetics for 2-(1-pyrrolidinyl)cyclohexanol under varying catalytic conditions?

  • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading. To address:

  • Use a Yates pattern experimental design to test variables (temperature, catalyst concentration, solvent) systematically .
  • Monitor reaction progress via in-situ FTIR or GC-MS to detect intermediates (e.g., Schiff bases) that alter rate laws .
  • Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) and identify rate-limiting steps .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the cyclohexanol ring when modifying 2-(1-pyrrolidinyl)cyclohexanol?

  • Methodological Answer : Direct substitutions favor the para position relative to the hydroxyl group. To enhance selectivity:

  • Use bulky directing groups (e.g., tert-butyldimethylsilyl ether) to block meta positions .
  • Employ Lewis acids (e.g., AlCl₃) to stabilize transition states in nitration or halogenation reactions .
  • Analyze regioselectivity via NOESY NMR to confirm spatial proximity of substituents .

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